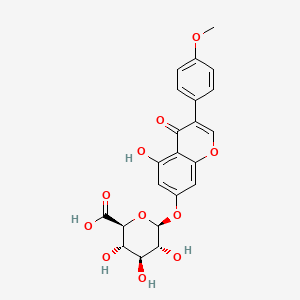

Biochanine A 7-glucuronide

Vue d'ensemble

Description

Biochanin A 7-glucuronide is an acrovestone and an isoflavonoid.

Applications De Recherche Scientifique

Propriétés anticancéreuses

La biochanine A a montré un potentiel en tant qu'agent anticancéreux. Il a été constaté qu'elle stimulait la prolifération des cellules cancéreuses du sein ERα-positives à des doses plus faibles, tandis qu'à des doses plus élevées, elle diminuait la prolifération des mêmes lignées cellulaires .

Effets anti-inflammatoires

La biochanine A a démontré des propriétés anti-inflammatoires. Elle pourrait potentiellement être utilisée dans le développement de produits pharmaceutiques et nutraceutiques en raison de sa capacité à réduire l'inflammation .

Activité antioxydante

La biochanine A présente également une activité antioxydante. Cette propriété en fait un candidat potentiel pour le développement de médicaments et de suppléments visant à lutter contre le stress oxydatif .

Potentiel antidiabétique

La biochanine A a montré des effets antidiabétiques. Cela suggère qu'elle pourrait être utilisée dans le traitement du diabète .

Effets neuroprotecteurs

La biochanine A a des effets neuroprotecteurs, ce qui pourrait la rendre utile dans le traitement des maladies neurodégénératives .

Activité anti-hyperlipidémique

La biochanine A a démontré des effets anti-hyperlipidémiques, suggérant une utilisation potentielle dans le traitement de l'hyperlipidémie .

Chacun de ces domaines représente une application unique de la biochanine A dans la recherche scientifique. Il est important de noter que, bien que ces applications soient prometteuses, des études plus approfondies sont nécessaires pour comprendre pleinement les fonctions biologiques, la conformation chimique, la composition métabolique et la biodisponibilité de la biochanine A .

Mécanisme D'action

Target of Action

Biochanin A 7-Glucuronide, hereafter referred to as BioA, is a major isoflavonoid of plants like chickpea and red clover . It is known for its wide range of biological activities, many of which are related to its phytoestrogenic potential . The primary targets of BioA are estrogen receptors (ERα) , COX-2 , and various enzymes and proteins involved in cellular signaling pathways .

Mode of Action

BioA exerts its effects through its interaction with these targets. It has been shown to stimulate the proliferation of ERα-positive breast cancer cells at lower doses, while decreasing the proliferation at higher doses . It also significantly reduces the synthesis of prostaglandin E2 and/or thromboxane B2 by inhibiting COX-2 expression .

Biochemical Pathways

BioA is involved in several biochemical pathways. The PI3K/Akt, MAPKs, and Nf-ĸB pathways are particularly significant in the mechanisms of this isoflavone . These pathways play crucial roles in cell survival, growth, and inflammation, explaining the wide range of biological activities of BioA.

Pharmacokinetics

BioA undergoes extensive presystemic metabolism, via Phase 2 conjugation with UGTs and sulfonyl transferases in both the intestine and liver . This metabolism affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability. Despite its poor solubility and oral absorption , efforts have been made to improve the bioavailability of BioA, with promising results .

Result of Action

The molecular and cellular effects of BioA’s action are diverse, given its involvement in multiple biochemical pathways. It has shown anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, anti-hyperlipidemic, anti-microbial, and neuroprotective effects . For instance, it has been reported to reduce the level of oxidants, inflammatory mediators, and increase the level of anti-oxidants .

Action Environment

The action, efficacy, and stability of BioA can be influenced by various environmental factors. Factors like the method of extraction, metabolism, and the individual’s health status can affect the compound’s action and efficacy .

Analyse Biochimique

Biochemical Properties

Biochanin A 7-Glucuronide, like its parent compound Biochanin A, is likely to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving binding to DNA and specific proteins, as well as acting as a competitive substrate for certain enzymes .

Cellular Effects

Biochanin A 7-Glucuronide may influence cell function in a variety of ways. It could impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Biochanin A 7-Glucuronide is not fully understood. It is known that Biochanin A, the parent compound, exerts its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-10-4-2-9(3-5-10)12-8-31-14-7-11(6-13(23)15(14)16(12)24)32-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYGEGYBMOCKNJ-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

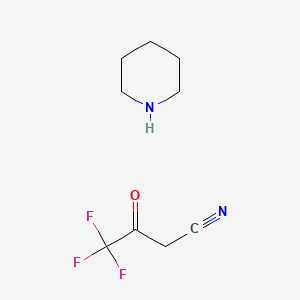

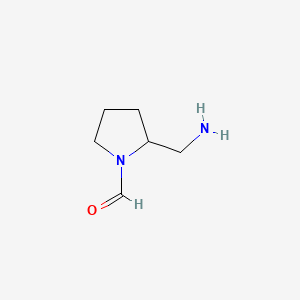

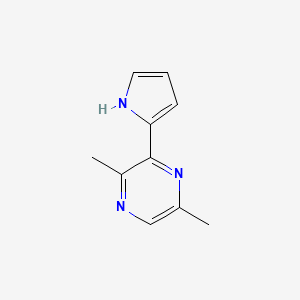

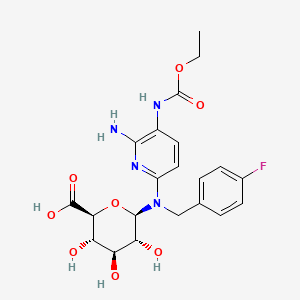

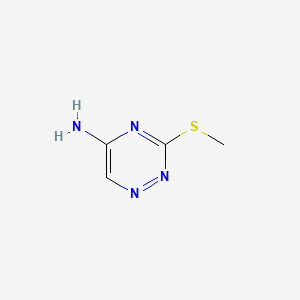

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582766.png)

![[(4S,6R)-1-[(E)-[(1R,3aS,7aR)-1-[(E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B582774.png)